![molecular formula C28H26N2O4 B2694296 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1648646-25-6](/img/structure/B2694296.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research and Treatment
- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a related compound, is a histone deacetylase inhibitor showing significant antitumor activity and has entered clinical trials, promising as an anticancer drug (Zhou et al., 2008).
- Antitumor Activity against Cancer Stem Cells: Novel benzoyl-dihydropyrimidine derivatives have demonstrated in vitro anti-proliferative effects and inhibited tumor growth in colon cancer models, suggesting a potential application in targeting cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
- Anticancer Evaluation of Benzamide Derivatives: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against multiple cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Cardiovascular and Neurological Applications
- Cardiac Electrophysiological Activity: N-substituted imidazolylbenzamides have been identified as potent selective class III agents, showing promise in cardiac electrophysiology, particularly in arrhythmia treatment (Morgan et al., 1990).
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to inhibit acetylcholinesterase, a target for Alzheimer's disease and related dementias (Sugimoto et al., 1990).
Microbial and Fungal Research
- Antimicrobial and Antifungal Activities: Benzoylamino-N-phenyl-benzamide derivatives have shown inhibition against bacteria and fungi, indicating potential use in treating microbial infections (Ighilahriz-Boubchir et al., 2017).
Miscellaneous Applications
- PPARgamma Agonists for Antidiabetic Therapy: N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent PPARgamma agonists, showing potential in antidiabetic therapy (Henke et al., 1998).
- Synthesis of Novel Benzamides: Innovative benzamides, such as N-substituted-4-(1H-imidazol-1-yl)benzamides, have been synthesized, showing potential in various medical applications, including antitumor activity (Raffa et al., 2011).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRVPIFSFPHOZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylprop-2-en-1-yl)-4-[(prop-2-enamido)methyl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。